![molecular formula C₂₀H₃₀N₂O₇ B1139913 N-[(ε-苄氧羰基氨基)己酰基]-β-L-岩藻糖吡喃糖胺 CAS No. 35978-96-2](/img/structure/B1139913.png)

N-[(ε-苄氧羰基氨基)己酰基]-β-L-岩藻糖吡喃糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine involves several key steps, including the protection of functional groups, activation and coupling of sugar moieties, and the specific introduction of the epsilon-benzyloxycarbonylamino caproyl group. For example, Blumberg et al. (1972) demonstrated a method where N-(ε- Aminocaproyl)-β- L - fucopyranossylamine was synthesized and linked covalently to an agarose resin, showcasing the compound's applicability in isolating L-fucose-binding proteins through affinity chromatography (Blumberg, Hildesheim, Yariv, & Wilson, 1972).

Molecular Structure Analysis

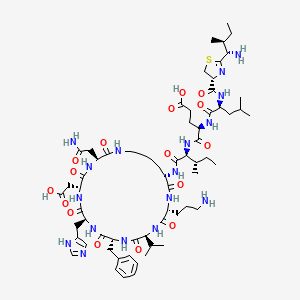

The molecular structure of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine is characterized by its unique functional groups, including the benzyloxycarbonyl protecting group and the caproyl linker, which are crucial for its biological activity. This structure facilitates its interaction with specific enzymes and binding proteins, making it a valuable probe in structural biology studies.

Chemical Reactions and Properties

This compound participates in various chemical reactions, particularly in the context of enzyme assays and protein binding studies. For instance, it has been utilized to assay beta-galactosidase activity in biological samples, as shown by Schreuder and Welling (1983), who used a related epsilon-N-1-(1-deoxylactulosyl)-L-lysine substrate for this purpose (Schreuder & Welling, 1983).

科学研究应用

1. 两亲性和阳离子可降解聚合物的合成

N-[(ε-苄氧羰基氨基)己酰基]-β-L-岩藻糖吡喃糖胺已被用于合成新型可降解聚合物。这些聚合物被称为聚(ε-己内酯)-g-聚(L-赖氨酸)(PCL-g-PlL)共聚物,是通过应用于 PCL 的大聚阴离子衍生物的接枝方法合成的。这些共聚物是两亲性的、阳离子的、水溶性的,并且可以形成胶束状的纳米物体,表明在生物医学和药物递送系统中具有潜在的应用 (Nottelet 等人,2007)。

2. 糖苷酶抑制

N-[(ε-苄氧羰基氨基)己酰基]-β-L-岩藻糖吡喃糖胺衍生物的化学修饰导致了有效的糖苷酶抑制剂的开发。这些化合物已显示出对 β-半乳糖苷酶和 β-葡萄糖苷酶等酶的显着抑制作用。这些抑制剂可能作为开发新药或治疗剂的先导化合物 (Ogawa 等人,2003)。

3. 糖苷酶抑制剂的开发

N-[(ε-苄氧羰基氨基)己酰基]-β-L-岩藻糖吡喃糖胺已成为糖苷酶抑制剂发展的基础。这些化合物,包括 5a-carba-α-D-葡萄糖吡喃糖胺和类似化合物,已被用作有效的 α-葡萄糖苷酶抑制剂。它们显着的抑制活性以及围绕这些化合物建立的构效关系使它们对医学应用和药物开发具有价值 (Ogawa & Kanto, 2009)。

4. 胺端聚合物的合成

该分子已被用于合成胺端聚合物,如聚(环氧乙烷)和聚(ε-己内酯)。这些聚合物在包括生物技术和制药在内的各个领域都有应用,在这些领域中,它们可用作药物载体或用于组织支架的构建 (Lu 等人,2002)。

作用机制

未来方向

属性

IUPAC Name |

benzyl N-[6-oxo-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23)/t13?,16-,17+,18?,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHPQXZYOTUIEH-QDGOWHKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747123 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine | |

CAS RN |

35978-96-2 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)